Uridine 5'-monophosphate disodium salt
Overview
Description
5’-Uridylic acid, disodium salt: It is an ester of phosphoric acid with the nucleoside uridine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase uracil . This compound is commonly used as a monomer in RNA synthesis and has significant applications in scientific research and industry.
Mechanism of Action
Target of Action
Disodium UMP, also known as Uridine 5’-monophosphate disodium salt, is a pyrimidine mononucleotide . It is a major component of ribonucleic acid (RNA) and plays a crucial role in the synthesis of RNA . The primary targets of Disodium UMP are the enzymes involved in the synthesis of RNA .
Mode of Action
Disodium UMP interacts with its targets by providing the necessary uridine for RNA synthesis . It is an ester of phosphoric acid with the nucleoside uridine, consisting of the phosphate group, the pentose sugar ribose, and the nucleobase uracil . This structure allows it to be incorporated into the growing RNA chain during the process of transcription .
Biochemical Pathways
Disodium UMP is involved in the pyrimidine nucleotide biosynthetic pathway . It is formed from Orotidine 5’-monophosphate (orotidylic acid) in a decarboxylation reaction catalyzed by the enzyme orotidylate decarboxylase . In humans, the orotidylate decarboxylase function is carried out by the protein UMP synthase . Once formed, UMP is further converted to UTP (uridine 5’-triphosphate) using kinases .
Pharmacokinetics
It is known that it is soluble in water , which suggests that it can be readily absorbed and distributed in the body
Result of Action
The primary result of Disodium UMP action is the formation of RNA, a crucial molecule involved in various biological functions, including coding, decoding, regulation, and expression of genes . It has been used to study the effect of pyrimidine synthesis inhibitor, 5-azacytidine, on cholesterol and lipid metabolism . It has also been used to study the effect of nucleotides on the growth of specific intestinal bacteria .
Action Environment
The action of Disodium UMP can be influenced by various environmental factors. For example, the presence of other nucleotides and enzymes can affect its conversion to UTP . Additionally, factors such as pH and temperature can impact the stability and efficacy of Disodium UMP . .
Biochemical Analysis
Biochemical Properties
Disodium Uridine 5’-monophosphate plays a pivotal role in various biological processes. In addition to nucleic acid synthesis, it is critical to glycogen synthesis through the formation of uridine diphosphate glucose . It also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway, which supplies UDP-GlcNAc for O-GlcNAcylation . This process can regulate protein modification and affect its function .
Cellular Effects
Disodium Uridine 5’-monophosphate has been found to have significant effects on various types of cells and cellular processes. It has been shown to increase cognitive function in animals . In addition, it has been found to enhance the neurite outgrowth produced by nerve growth factor (NGF) in rat PC12 cells .
Molecular Mechanism
The molecular mechanism of Disodium Uridine 5’-monophosphate involves its role as a major component of ribonucleic acid . It is found in dietary supplements as well as natural RNA rich foods and has been shown to increase cognitive function in animals . The packing arrangements of Disodium Uridine 5’-monophosphate hydrates present typical layered sandwich structures and show that the UMP molecular layers alternate with water molecular layers .
Temporal Effects in Laboratory Settings
The protonation equilibria of Disodium Uridine 5’-monophosphate was determined in binary solvent mixtures of water–methanol containing 0, 10, 15, 20, 25, 30, 35, 40, 45, and 50 % (v/v) methanol, using a combination of spectrophotometric and potentiometric methods at 25 °C and constant ionic strength .
Dosage Effects in Animal Models
For instance, gerbils fed a combination of Disodium Uridine 5’-monophosphate, choline, and docosahexaenoic acid (DHA) were found to have significantly improved performance in running mazes over those not fed the supplements .
Metabolic Pathways
Disodium Uridine 5’-monophosphate is involved in various metabolic pathways. It is critical to glycogen synthesis through the formation of uridine diphosphate glucose . It also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway .
Transport and Distribution
Plasma Disodium Uridine 5’-monophosphate enters cells through nucleoside transporter . In addition to nucleic acid synthesis, Disodium Uridine 5’-monophosphate is critical to glycogen synthesis through the formation of uridine diphosphate glucose .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5’-uridylic acid, disodium salt involves several steps:
- Mixing cytidine monophosphate (CMP) or its sodium salt with sodium nitrite and deionized water.
- Adding acid and/or acid anhydride dropwise and allowing the reaction to proceed for 0-6 hours to obtain reaction solution 1.
- Adjusting the pH of reaction solution 1 to 6.4-7.2 to obtain reaction solution 2.
- Mixing reaction solution 2 with 95% ethanol, crystallizing, and filtering to obtain a crude product.
- Mixing the crude product with water and adjusting the pH to 7.0-8.5 to obtain reaction solution 3.
- Recrystallizing and filtering reaction solution 3 with an organic solvent to obtain the final product .
Industrial Production Methods: Industrial production of 5’-uridylic acid, disodium salt follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to maintain consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: 5’-Uridylic acid, disodium salt undergoes various chemical reactions, including:
- Oxidation: Conversion to uridine diphosphate (UDP) and uridine triphosphate (UTP) using kinases .
- Reduction: Involves the reduction of uridine monophosphate to deoxyuridine monophosphate (dUMP).
- Substitution: Phosphorylation reactions where the phosphate group is substituted with other functional groups.
Common Reagents and Conditions:
- Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
- Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
- Phosphorylation reagents: Such as ATP and specific kinases.
Major Products Formed:
- Uridine diphosphate (UDP)
- Uridine triphosphate (UTP)
- Deoxyuridine monophosphate (dUMP)
Scientific Research Applications
5’-Uridylic acid, disodium salt has a wide range of applications in scientific research:
- Chemistry: Used as a precursor in the synthesis of various nucleotides and nucleosides.
- Biology: Plays a vital role in RNA synthesis and cellular metabolism.
- Medicine: Investigated for its potential in treating cognitive disorders and enhancing brain function .
- Industry: Used in the production of pharmaceuticals and biochemical reagents .
Comparison with Similar Compounds
- Cytidine monophosphate (CMP)
- Adenosine monophosphate (AMP)
- Guanosine monophosphate (GMP)
Comparison:
- Unique Structure: 5’-Uridylic acid, disodium salt contains uracil as its nucleobase, distinguishing it from other nucleotides like CMP (cytosine), AMP (adenine), and GMP (guanine).
- Specific Applications: While all these nucleotides are involved in RNA synthesis, 5’-uridylic acid, disodium salt is particularly significant in studies related to RNA metabolism and cognitive function enhancement .
Properties
CAS No. |
3387-36-8 |
---|---|
Molecular Formula |
C9H13N2Na2O9P |
Molecular Weight |
370.16 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/t4-,6-,7-,8-;;/m1../s1 |
InChI Key |
RSSRHKDOIOBLBS-WFIJOQBCSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.[Na].[Na] |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.[Na].[Na] |
7545-48-4 3387-36-8 |
|
Synonyms |
5’-UMP Disodium Salt; Disodium 5’-UMP; Disodium 5’-Uridylate; Disodium UMP; Disodium Uridine 5’-Monophosphate; Disodium Uridine 5’-Phosphate; NSC 20257; Uridine 5’-(Dihydrogen Phosphate) Disodium Salt; Uridylic Acid Disodium Salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Uridine 5'-monophosphate disodium salt?
A1: this compound, also known as 5'-Uridylic acid, disodium salt, is a nucleotide naturally found in living organisms. While its exact molecular weight may vary depending on the hydration state, it's typically around 368 g/mol.
Q2: What is the solubility of this compound?
A2: The solubility of this compound is temperature-dependent and decreases with increasing ethanol concentration in a solution. [] Research has investigated its solubility in deionized water and ethanol-aqueous mixtures at various temperatures, utilizing a dual-circuit laser detector for measurement. []
Q3: Has the metastable zone of this compound been studied?
A3: Yes, the metastable zone width of this compound in ethanol-aqueous mixtures has been researched. [] Factors influencing this width, such as agitation rate, pH value, and Na+ concentration, were also investigated. []
Q4: How is this compound used in pharmaceutical development?
A4: this compound is incorporated into pharmaceutical formulations, notably in a combined medicine for polyneuropathy treatment. [] This formulation, encapsulated for oral administration, also includes cytidine-5-monophosphate disodium salt, vitamin B6, thioctic acid, and magnesium lactate dihydrate. [] Researchers have investigated the stability and compatibility of the active components within this combined medicine. []
Q5: What challenges are associated with formulating a combined medicine containing this compound?
A5: Developing a combined medication containing this compound, cytidine-5-monophosphate disodium salt, vitamin B6, thioctic acid, and magnesium lactate dihydrate presents challenges. [] These include achieving suitable bulk density using direct mixing, necessitating alternative methods like wet granulation. [] Additionally, incorporating thioctic acid into the mixture during fluidized bed granulation proves difficult. []
Q6: How does this compound impact dopamine release in aged rats?
A6: Studies in aged rats suggest that dietary supplementation with this compound can enhance potassium-evoked dopamine release and promote neurite outgrowth. [] This finding highlights a potential neuroprotective role of this compound.
Q7: What is the role of this compound in milk formula?
A7: this compound is a component of a specialized milk formula designed to support infant health. [] This formula, aiming to provide complete nutrition and improve immunity, incorporates this compound alongside other nucleotides in a specific ratio. []
Q8: How is this compound used in tissue engineering?
A8: this compound acts as a cross-linking agent in the development of thermosensitive chitosan hydrogels for potential tissue engineering applications. [] Researchers have investigated its impact on the sol-gel transition of chitosan lactate and chitosan chloride solutions using rheological measurements and nuclear magnetic resonance. []
Q9: Has the impact of this compound on chitosan hydrogels been studied?
A9: Yes, this compound plays a significant role in creating a new generation of chitosan hydrogels intended for nerve cell culture scaffolds. [, ] These hydrogels, formed using chitosan lactate and chitosan chloride, exhibit temperature-responsive gelling properties. [, ] Various techniques, including scanning electron microscopy, Fourier transform infrared spectroscopy, and differential scanning calorimetry, have been employed to characterize these hydrogels. [, ]
Q10: How is this compound quantified in biological samples?
A10: A high-performance liquid chromatography (HPLC) method has been developed to determine erythrocyte pyrimidine 5'-nucleotidase (P5N) activity in human blood, with this compound serving as the substrate. [] This method simplifies the process by eliminating the need for erythrocyte lysate dialysis before the assay. []
Q11: What is the impact of this compound supplementation on Litopenaeus vannamei?
A11: Research on juvenile Litopenaeus vannamei (Pacific white shrimp) demonstrates the beneficial effects of dietary this compound supplementation. [] The study revealed improvements in hepatopancreas function, intestinal morphology, and antioxidant activity in shrimp receiving the supplement. []
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